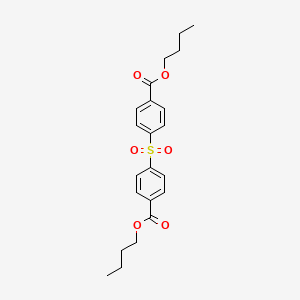
Benzoic acid, 4,4'-sulfonylbis-, dibutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4,4’-sulfonylbis-, dibutyl ester is an organic compound with the molecular formula C20H26O6S. It is a derivative of benzoic acid where two benzoic acid molecules are linked by a sulfonyl group and esterified with butanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4,4’-sulfonylbis-, dibutyl ester typically involves the esterification of 4,4’-sulfonylbisbenzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the removal of water formed during the esterification process.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 4,4’-sulfonylbis-, dibutyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4,4’-sulfonylbis-, dibutyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 4,4’-sulfonylbisbenzoic acid and butanol.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like nitric acid for nitration, halogens for halogenation.
Major Products
Hydrolysis: 4,4’-sulfonylbisbenzoic acid and butanol.
Reduction: Corresponding sulfide derivative.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4,4’-sulfonylbis-, dibutyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of polymers and resins, where it acts as a plasticizer or a cross-linking agent.
Wirkmechanismus
The mechanism of action of benzoic acid, 4,4’-sulfonylbis-, dibutyl ester largely depends on its chemical structure. The ester bonds can be hydrolyzed in biological systems to release the active 4,4’-sulfonylbisbenzoic acid, which can interact with various molecular targets. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4,4’-sulfonylbis-, dimethyl ester: Similar structure but with methyl esters instead of butyl esters.
4,4’-Sulfonylbisbenzoic acid: The parent acid without esterification.
Dimethyl 4,4’-sulfonyldibenzoate: Another ester derivative with methyl groups.
Uniqueness
Benzoic acid, 4,4’-sulfonylbis-, dibutyl ester is unique due to its butyl ester groups, which can influence its solubility, reactivity, and potential applications compared to its methyl ester counterparts. The longer alkyl chains in the butyl ester can also affect the compound’s physical properties, such as melting point and boiling point.
Eigenschaften
CAS-Nummer |
3971-35-5 |
|---|---|
Molekularformel |
C22H26O6S |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
butyl 4-(4-butoxycarbonylphenyl)sulfonylbenzoate |
InChI |
InChI=1S/C22H26O6S/c1-3-5-15-27-21(23)17-7-11-19(12-8-17)29(25,26)20-13-9-18(10-14-20)22(24)28-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3 |
InChI-Schlüssel |
DMHQQKCWHVVMKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-trifluoro-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B14158016.png)
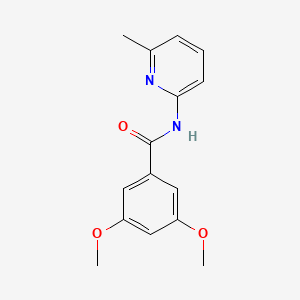
![2-Pentylsulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B14158022.png)
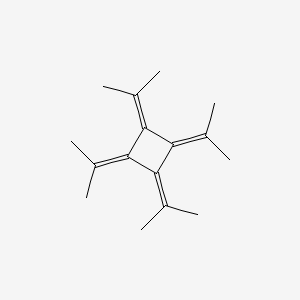

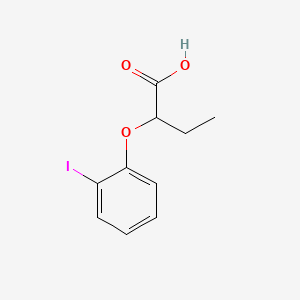
![1-[(3-Methylnaphthalen-2-yl)methyl]piperidine](/img/structure/B14158036.png)

![[N-(dimethylamino)-C-(1,1,2,2,3,3,3-heptafluoropropyl)carbonimidoyl]sulfanyl N-(dimethylamino)-2,2,3,3,4,4,4-heptafluorobutanimidothioate](/img/structure/B14158046.png)
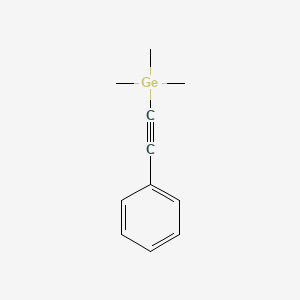
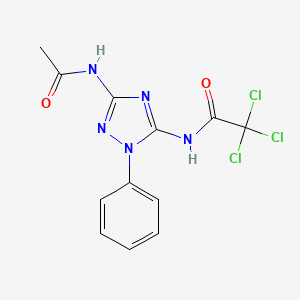
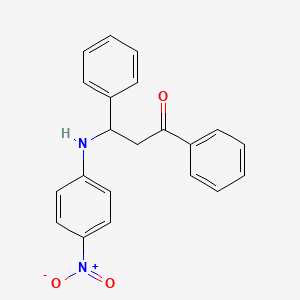
![ethyl 7-[(2-pyrrolidin-1-ylacetyl)amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B14158067.png)

